N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid

Description

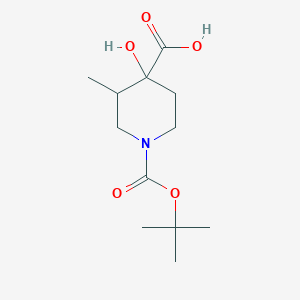

Chemical Structure and Properties N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid (CAS: Not explicitly provided; structurally inferred from evidence) is a bicyclic compound featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a methyl group at positions 1, 4, and 3, respectively. Its molecular formula is approximately C₁₂H₂₁NO₅ (derived from analogs in ). The compound serves as a chiral building block in pharmaceutical synthesis, particularly for prodrugs and peptidomimetics, due to its dual functional groups (carboxylic acid and hydroxyl) and stereochemical versatility .

The hydroxyl and methyl groups in the target compound likely arise from tailored alkylation or oxidation steps during piperidine functionalization.

Properties

Molecular Formula |

C12H21NO5 |

|---|---|

Molecular Weight |

259.30 g/mol |

IUPAC Name |

4-hydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |

InChI |

InChI=1S/C12H21NO5/c1-8-7-13(10(16)18-11(2,3)4)6-5-12(8,17)9(14)15/h8,17H,5-7H2,1-4H3,(H,14,15) |

InChI Key |

GBMFHXILGGTUGD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCC1(C(=O)O)O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

N-Boc-4-methylazepane-4-carboxylic Acid (CAS: 1027512-23-7)

- Structure : Seven-membered azepane ring with Boc and methyl groups at position 3.

- Applications: Used in natural product research (), whereas the target compound’s hydroxyl group may favor hydrogen bonding in peptide coupling.

- Data: Property N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic Acid N-Boc-4-methylazepane-4-carboxylic Acid Molecular Formula C₁₂H₂₁NO₅ C₁₃H₂₃NO₄ Ring Size 6-membered (piperidine) 7-membered (azepane) Functional Groups -OH, -CH₃, -COOH -CH₃, -COOH Synthetic Utility Peptidomimetics, chiral intermediates Natural product analogs

(2S,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic Acid Benzylamine Salt

- Structure : Piperidine with Boc, hydroxyl, and carboxylic acid groups; stereochemistry at C2 and C4.

- Key Differences :

- Stereochemistry : The (2S,4S) configuration enables precise spatial arrangement for asymmetric catalysis or enzyme-targeted drug design, unlike the target compound’s 3-methyl substitution .

- Solubility : The benzylamine salt form improves aqueous solubility, advantageous in formulation compared to the free acid form of the target compound.

N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic Acid (CAS: 183673-66-7)

- Structure: Dual protection (Boc and Fmoc) with an amino group at position 4.

- Key Differences :

- Orthogonal Protection : Fmoc (fluorenylmethyloxycarbonyl) allows sequential deprotection in solid-phase peptide synthesis, a feature absent in the target compound .

- Applications : Preferred for combinatorial chemistry; the target compound’s hydroxyl group may limit compatibility with Fmoc-based strategies.

4-(4-Fluorophenyl)-4-hydroxypiperidine Derivatives

- Structure : Piperidine substituted with aryl (fluorophenyl) and hydroxyl groups.

- Key Differences :

- Pharmacological Relevance : The fluorophenyl group enhances lipophilicity and bioavailability, making these derivatives suitable for CNS-targeted drugs, whereas the target compound’s methyl group may prioritize metabolic stability .

- Synthetic Complexity : Introducing aryl groups requires cross-coupling reactions (e.g., Suzuki), unlike the alkylation steps for methyl/hydroxyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.